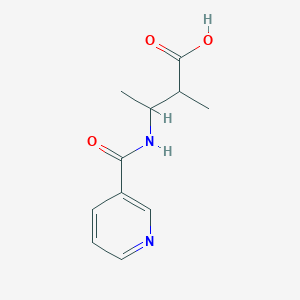![molecular formula C16H16N2O B6631621 2-[(6-Methylpyridin-2-yl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B6631621.png)
2-[(6-Methylpyridin-2-yl)methyl]-3,4-dihydroisoquinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-Methylpyridin-2-yl)methyl]-3,4-dihydroisoquinolin-1-one (referred to as "compound X" in This compound has been found to have interesting properties that make it a valuable tool for investigating various biochemical and physiological processes.
Mechanism of Action
The mechanism of action of compound X is not fully understood, but it is believed to involve the inhibition of certain enzymes. Specifically, compound X has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, compound X could increase the levels of acetylcholine in the brain, which could have neuroprotective effects.
Biochemical and Physiological Effects:
Compound X has been found to have several biochemical and physiological effects. For example, it has been shown to inhibit the activity of acetylcholinesterase, as mentioned above. It has also been found to have antioxidant properties, which could be useful in protecting cells from oxidative stress. Additionally, compound X has been found to have anti-inflammatory effects, which could be useful in studying the role of inflammation in disease processes.
Advantages and Limitations for Lab Experiments
One advantage of using compound X in lab experiments is that it has been shown to have a high degree of selectivity for certain enzymes. This means that it can be used to specifically target these enzymes without affecting other enzymes in the body. Additionally, compound X has been found to have low toxicity, which makes it a safer option for use in lab experiments.
One limitation of using compound X in lab experiments is that it can be difficult to synthesize, which could limit its availability for research purposes. Additionally, the mechanism of action of compound X is not fully understood, which could make it difficult to interpret the results of experiments using this compound.
Future Directions
There are several future directions for research on compound X. One direction is to further investigate its neuroprotective effects and its potential applications in treating neurodegenerative diseases. Another direction is to investigate its anti-inflammatory effects and its potential applications in treating inflammatory diseases. Additionally, further research could be done to better understand the mechanism of action of compound X and to identify other enzymes that it may inhibit. Finally, research could be done to develop more efficient methods for synthesizing compound X, which could make it more widely available for research purposes.
Synthesis Methods
Compound X can be synthesized through a multi-step process involving the reaction of several different chemicals. The first step involves the reaction of 6-methylpyridin-2-amine with formaldehyde to produce 2-(6-methylpyridin-2-yl)methanol. This intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid to produce compound X. The final product can be purified through recrystallization or chromatography.
Scientific Research Applications
Compound X has been studied for its potential applications in scientific research. It has been found to have interesting properties that make it a valuable tool for investigating various biochemical and physiological processes. For example, compound X has been shown to inhibit the activity of certain enzymes, which could be useful in studying the role of these enzymes in disease processes. It has also been found to have neuroprotective effects, which could be useful in studying the mechanisms underlying neurodegenerative diseases.
properties
IUPAC Name |
2-[(6-methylpyridin-2-yl)methyl]-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12-5-4-7-14(17-12)11-18-10-9-13-6-2-3-8-15(13)16(18)19/h2-8H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIJTJLQEPDQEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2CCC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-Methylpyridin-2-yl)methyl]-3,4-dihydroisoquinolin-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631540.png)

![3-[(5-Chloropyridine-2-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631555.png)
![2-Methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid](/img/structure/B6631563.png)
![3-[(3-Chloro-4-fluorobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6631567.png)
![2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid](/img/structure/B6631574.png)
![3-[(3-Amino-2-methylbutanoyl)amino]benzamide](/img/structure/B6631597.png)

![5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B6631612.png)

![3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol](/img/structure/B6631626.png)
![[(1R,4S)-4-[(4-methoxycyclohexyl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B6631634.png)
